N-Acetylphenylalanylarginine ethyl ester
Description
“N-Acetylphenylalanylarginine ethyl ester” is a chemical compound with the molecular formula C19H29N5O4 . It is a derivative of the amino acids phenylalanine and arginine .
Synthesis Analysis
The synthesis of esters like “this compound” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves acid chlorides reacting with alcohols to yield an ester and hydrochloric acid . A specific enzymatic approach involving chymotrypsin has also been used for the synthesis of a sweet-tasting peptide containing the L-lysine residue, N-acetyl-L-phenylalanyl-L-lysine, from N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) as a donor .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . Esters can also undergo a Claisen Condensation, a reaction similar to the aldol reaction, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Future Directions
A study has modified the original Mukaiyama’s reagent, 2-chloro-1-methylpyridinium iodide, from ionic solid into liquids by changing its anion for the esterification of N-acetyl-L-phenylalanine . This represents a new approach involving ionic liquids and could potentially open up new avenues for the synthesis of “N-Acetylphenylalanylarginine ethyl ester” and similar compounds .
properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLWYIGLJFSMM-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989507 | |
Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69536-83-0 | |
Record name | N-Acetylphenylalanylarginine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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